molecular formula C14H12N2O2S B1607405 n-(4-Cyanophenyl)-4-methylbenzenesulfonamide CAS No. 56768-53-7

n-(4-Cyanophenyl)-4-methylbenzenesulfonamide

Cat. No. B1607405
M. Wt: 272.32 g/mol
InChI Key: HQQVYEMQVKDXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06586617B1

Procedure details

4-Aminobenzonitrile (98%, 500.0 g (4.15 mol) was dissolved in a mixed solvent of pyridine (360 ml) and acetonitrile (900 ml). To this, p-toluenesulfonyl chloride (872.3 g (4.44 mol)) was added with stirring at room temperature. After stirring for 16 hours at room temperature, water (4000 ml) was added to the reaction mixture to bring about separation of crystals. The crystals were filtered and washed with water to give 1153 g (98%) of 4′-cyano-p-toluenesulfonanilide as pale red crude crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
872.3 g
Type
reactant
Reaction Step Two
Name
Quantity
4000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1.O>N1C=CC=CC=1.C(#N)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][S:16]([C:13]2[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=2)(=[O:18])=[O:17])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
360 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
872.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
4000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to bring about separation of crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(NS(=O)(=O)C2=CC=C(C=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1153 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.